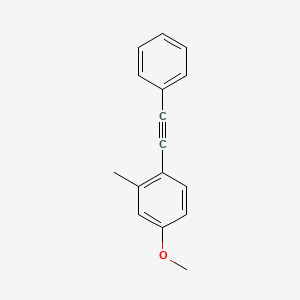

4-Methoxy-2-methyl-1-(phenylethynyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methoxy-2-methyl-1-(phenylethynyl)benzene is an organic compound with the molecular formula C16H14O and a molecular weight of 222.28176 g/mol This compound is characterized by a benzene ring substituted with a methoxy group, a methyl group, and a phenylethynyl group

準備方法

The synthesis of 4-Methoxy-2-methyl-1-(phenylethynyl)benzene typically involves the following steps:

Synthetic Routes: One common method involves the reaction of 4-methoxy-2-methylbenzaldehyde with phenylacetylene in the presence of a base such as potassium carbonate.

Reaction Conditions: The reaction conditions often include a temperature range of 80-100°C and a reaction time of several hours to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

化学反応の分析

4-Methoxy-2-methyl-1-(phenylethynyl)benzene undergoes various chemical reactions, including:

科学的研究の応用

4-Methoxy-2-methyl-1-(phenylethynyl)benzene has several scientific research applications:

作用機序

The mechanism of action of 4-Methoxy-2-methyl-1-(phenylethynyl)benzene involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.

類似化合物との比較

4-Methoxy-2-methyl-1-(phenylethynyl)benzene can be compared with other similar compounds:

生物活性

4-Methoxy-2-methyl-1-(phenylethynyl)benzene, also known as a derivative of phenylethynylbenzene, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a methoxy group, a methyl group, and a phenylethynyl moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features:

- Methoxy group (-OCH₃) : Enhances lipophilicity and may influence receptor binding.

- Methyl group (-CH₃) : Can affect the steric hindrance and electronic properties.

- Phenylethynyl moiety : Known for its role in various biological activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study reported that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways involved include:

- Inhibition of cell growth : Studies have shown that this compound can downregulate proteins involved in cell survival, leading to increased apoptosis in cancer cells.

- Targeting signaling pathways : It may affect pathways such as the MAPK/ERK pathway, which is crucial in regulating cell division and survival.

The biological mechanisms through which this compound exerts its effects include:

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells, leading to cell death.

- Inhibition of Enzymatic Activity : Potentially inhibits enzymes like topoisomerases that are essential for DNA replication and repair.

- Modulation of Gene Expression : Alters the expression levels of genes associated with apoptosis and cell cycle regulation.

Pharmacological Studies

Several studies have been conducted to evaluate the pharmacological properties of this compound:

Case Study 1: Antitumor Efficacy

A recent study focused on the antitumor efficacy of this compound in breast cancer models. The results indicated that treatment led to a reduction in tumor size and improved survival rates in animal models.

Case Study 2: Mechanistic Insights

Another investigation explored the mechanistic insights into how this compound affects cellular signaling pathways. It was found that the compound significantly inhibited the phosphorylation of key proteins involved in the PI3K/Akt pathway, further confirming its role as an anticancer agent.

特性

CAS番号 |

809231-58-1 |

|---|---|

分子式 |

C16H14O |

分子量 |

222.28 g/mol |

IUPAC名 |

4-methoxy-2-methyl-1-(2-phenylethynyl)benzene |

InChI |

InChI=1S/C16H14O/c1-13-12-16(17-2)11-10-15(13)9-8-14-6-4-3-5-7-14/h3-7,10-12H,1-2H3 |

InChIキー |

JQTCCZCIZRDVQQ-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CC(=C1)OC)C#CC2=CC=CC=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。